molecular formula C23H27N5O4S2 B12145770 ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B12145770
M. Wt: 501.6 g/mol
InChI Key: AMILHQCPLGIERV-VKAVYKQESA-N
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Description

Ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions The process typically starts with the preparation of the thiazolidine ring, followed by the formation of the pyrido[1,2-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce ketone groups to alcohols.

    Substitution: This can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups might be beneficial.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is unique due to its combination of functional groups and the specific arrangement of its atoms. This gives it distinct chemical and biological properties that may not be present in similar compounds.

Properties

Molecular Formula

C23H27N5O4S2

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 4-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C23H27N5O4S2/c1-4-8-28-21(30)17(34-23(28)33)14-16-19(24-18-15(3)7-6-9-27(18)20(16)29)25-10-12-26(13-11-25)22(31)32-5-2/h6-7,9,14H,4-5,8,10-13H2,1-3H3/b17-14-

InChI Key

AMILHQCPLGIERV-VKAVYKQESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

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